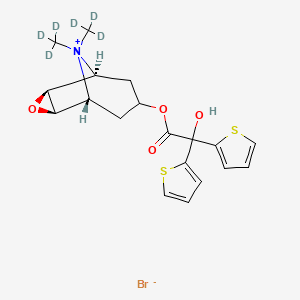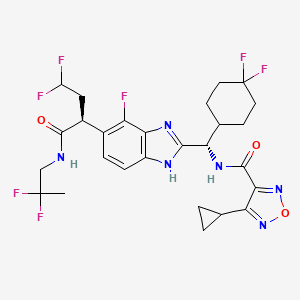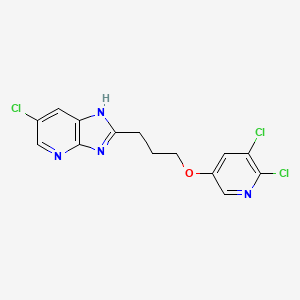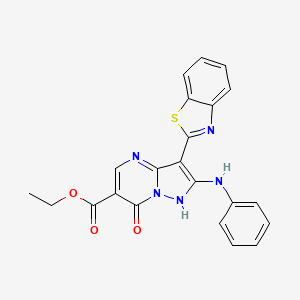
Kdm1/cdk1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kdm1/cdk1-IN-1 is a potent inhibitor of both lysine-specific demethylase 1 (KDM1) and cyclin-dependent kinase 1 (CDK1). It has shown significant potential in inducing cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
準備方法
The synthesis of Kdm1/cdk1-IN-1 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and benzothiazole moieties. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the compound’s efficacy and safety .
化学反応の分析
Kdm1/cdk1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties and interactions with biological targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Kdm1/cdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KDM1 and CDK1, providing insights into the mechanisms of these enzymes.
Biology: Employed in cell biology studies to investigate cell cycle regulation, apoptosis, and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KDM1 and CDK1
作用機序
Kdm1/cdk1-IN-1 exerts its effects by inhibiting the activity of KDM1 and CDK1. KDM1 is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting KDM1, this compound can alter gene expression patterns, leading to cell cycle arrest and apoptosis. CDK1 is a key regulator of the cell cycle, and its inhibition by this compound disrupts cell cycle progression, further promoting apoptosis. The molecular targets and pathways involved include the activation of caspase-3 and the induction of G2/M phase cell cycle arrest .
類似化合物との比較
Kdm1/cdk1-IN-1 is unique due to its dual inhibition of both KDM1 and CDK1. Similar compounds include:
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK1, but does not inhibit KDM1.
GSK2879552: A selective inhibitor of KDM1, but does not target CDK1.
Pargyline: An inhibitor of KDM1, but with different specificity and potency compared to this compound.
The uniqueness of this compound lies in its ability to simultaneously target both KDM1 and CDK1, providing a more comprehensive approach to disrupting cancer cell proliferation and survival .
特性
分子式 |
C22H17N5O3S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3 |
InChIキー |
MMAMFYJKOFNAGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


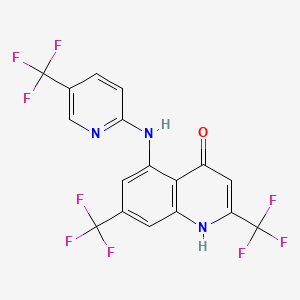
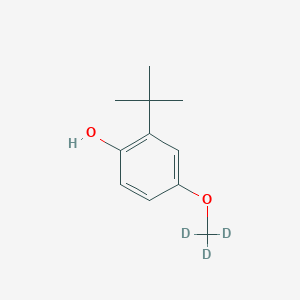
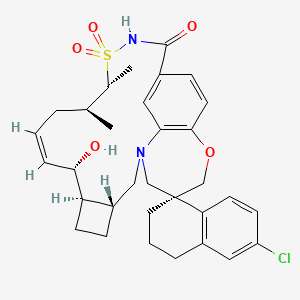
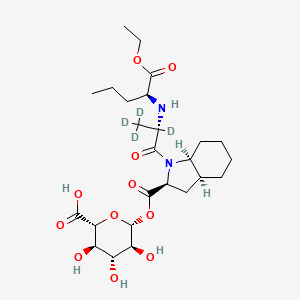
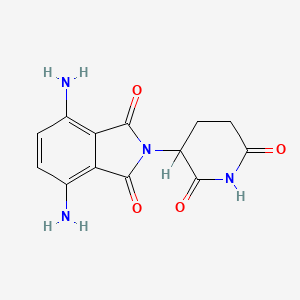
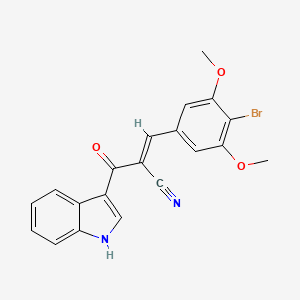
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
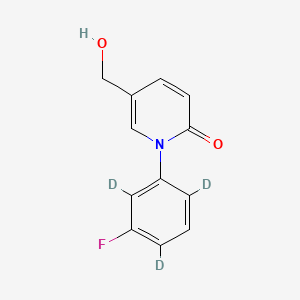

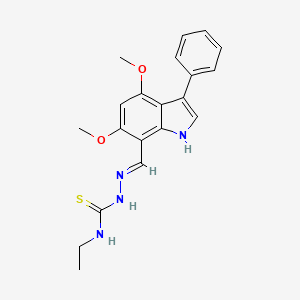
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
